N,N-Bis(3-fluorobenzyl)ethanamine
Description
N,N-Bis(3-fluorobenzyl)ethanamine is a tertiary amine featuring two 3-fluorobenzyl groups attached to a central ethanamine backbone.
Properties
IUPAC Name |
N,N-bis[(3-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-2-19(11-13-5-3-7-15(17)9-13)12-14-6-4-8-16(18)10-14/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFUOOQAEJFOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-fluorobenzyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
3-fluorobenzyl chloride+ethanamine→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with substituted benzyl groups.
Scientific Research Applications
N,N-Bis(3-fluorobenzyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in the benzyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
N,N-Bis(3-fluorobenzyl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive review of its synthesis, biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through the reaction of 3-fluorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
This compound demonstrates unique chemical properties due to the presence of fluorine atoms, which can enhance its binding affinity to biological targets and modify its reactivity compared to other amines.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atoms in the benzyl groups are believed to enhance the compound's binding affinity and selectivity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling, particularly in neurotransmission pathways.
- Cellular Process Alteration : It can influence various cellular processes, potentially affecting cell proliferation and apoptosis.
Biological Activity and Case Studies
Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been investigated for its potential as a psychoactive substance, similar to other phenethylamines that interact with serotonin receptors.
Key Findings from Studies
- Receptor Binding Affinity : Studies have shown that compounds related to this compound exhibit high binding affinities for serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and cognition .
- Neuroplasticity Modulation : Research indicates that related compounds can alter microtubule polymerization dynamics, suggesting a role in modulating neural plasticity . This effect could have implications for treating neurodegenerative diseases or mood disorders.
- Metabolic Pathways : Investigations into the metabolism of similar compounds have revealed extensive metabolic processing involving hydroxylation and demethylation, which could influence their pharmacokinetics and therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Binding Affinity (pK_i) | Notable Activity |
|---|---|---|
| This compound | TBD | Potential psychoactive effects |
| N,N-Bis(4-fluorobenzyl)ethanamine | TBD | Similar receptor interactions |
| N,N-Bis(2-fluorobenzyl)ethanamine | TBD | Variations in solubility and stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
